4-Chloro-2-(chloromethyl)phenol
Description
4-Chloro-2-(chloromethyl)phenol is a chlorinated phenolic compound characterized by a phenol ring substituted with a chlorine atom at the para position (C4) and a chloromethyl group (-CH₂Cl) at the ortho position (C2). This structure confers unique physicochemical properties, such as increased lipophilicity compared to simpler chlorophenols, which may enhance its antimicrobial activity and environmental persistence.
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-4-5-3-6(9)1-2-7(5)10/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTUEKQGZOYYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)phenol typically involves the chlorination of 2-(chloromethyl)phenol. One common method is the electrophilic aromatic substitution reaction, where chlorine gas is used as the chlorinating agent in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of 4-Chloro-2-(chloromethyl)phenol may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and purity of the final product. Industrial-scale production also emphasizes safety measures to handle the reactive chlorinating agents and manage by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(chloromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chloro or chloromethyl groups are replaced by other nucleophiles.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Products include various substituted phenols or benzyl derivatives.
Oxidation: Products include quinones or other oxidized phenolic compounds.
Reduction: Products include methyl-substituted phenols.
Scientific Research Applications
4-Chloro-2-(chloromethyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research explores its potential use in developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(chloromethyl)phenol involves its interaction with specific molecular targets. In biological systems, it may exert its effects by disrupting cellular processes or interacting with enzymes and proteins. The chlorinated phenol structure allows it to penetrate cell membranes and interfere with metabolic pathways, leading to antimicrobial or cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorophene (4-Chloro-2-(phenylmethyl)phenol)
- Structure : Chlorophene replaces the chloromethyl group with a benzyl (phenylmethyl) substituent.
- Reactivity: Reacts rapidly with manganese oxides (e.g., δ-MnO₂), forming coupling products and quinones.
- Applications : Widely used as an antimicrobial agent in disinfectants and cosmetics. Its higher hydrophobicity enhances adsorption to soils and sediments, prolonging environmental persistence .
4-Chloro-2-methylphenol
- Structure : Features a methyl (-CH₃) group instead of chloromethyl.
- Properties: Lower molecular weight (142.58 g/mol) and higher volatility compared to 4-Chloro-2-(chloromethyl)phenol.
- Toxicity: Simpler chlorophenols (e.g., 2-CP, 4-CP) are associated with hepatic and renal toxicity, suggesting that bulkier substituents like chloromethyl may alter metabolic pathways .
4-Chloro-2-(hepta-1,3,5-triyn-1-yl)-phenol
- Structure : Contains an acetylenic chain at C2.
- The acetylenic moiety likely enhances membrane permeability compared to chloromethyl .
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Derivatives
- Structure : Oxadiazole-aryl substituents at C2.
- Anticancer Activity : Compound 6h (with a trimethoxyphenyl group) showed potent activity against SNB-19 (PGI = 65.12) and NCI-H460 (PGI = 55.61) cancer cells. The oxadiazole ring enhances tubulin binding affinity (docking score: −8.030 kcal/mol), suggesting that chloromethyl derivatives could be optimized for similar targeting .
Comparative Data Tables
Table 1: Structural and Functional Comparison
Table 2: Environmental Reactivity with Manganese Oxides
| Compound | Reaction Rate (Relative) | Primary Products | Environmental Impact |
|---|---|---|---|
| Chlorophene | High | Coupling products, quinones | Persistent due to hydrophobicity |
| Triclosan | High | 2,4-Dichlorophenol, quinones | Bioaccumulation risks |
| 4-Chloro-2-methylphenol | Moderate | Not reported | Faster degradation |
| 4-Chloro-2-(chloromethyl)phenol (inferred) | Moderate-High | Likely chlorinated quinones | Moderate persistence |
Key Research Findings
- Antimicrobial Activity : Chloromethyl and benzyl substituents enhance antimicrobial potency compared to alkyl groups, likely due to increased membrane disruption .
- Synthetic Complexity : Chloromethyl groups may require protective strategies (e.g., Boc deprotection in ) during synthesis, whereas acetylenic or oxadiazole derivatives involve multi-step protocols .
- Toxicity Concerns: Chlorinated phenols with bulky substituents (e.g., zinc-Schiff base complexes in ) show hepatotoxicity, suggesting similar risks for 4-Chloro-2-(chloromethyl)phenol at high doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
